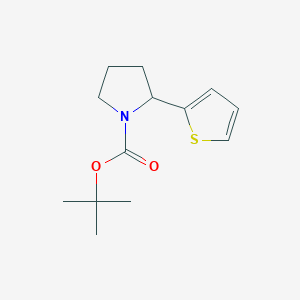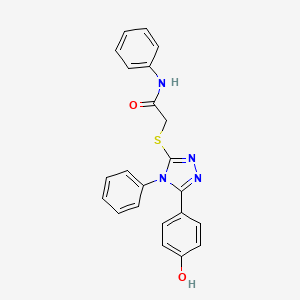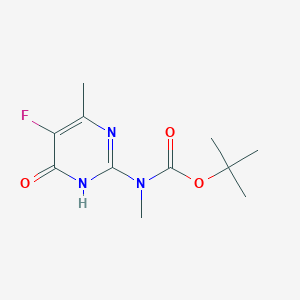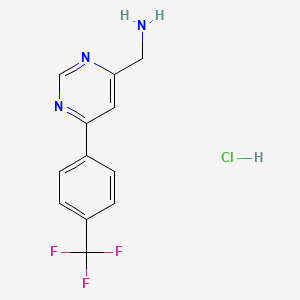
Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate is a complex organic compound that features a pyrazole ring substituted with tert-butyl and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and trifluoromethyl groups. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-((3-(tert-Butyl)-1-(3-(Trifluormethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoat kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-2-((3-(tert-Butyl)-1-(3-(Trifluormethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition oder Rezeptorbindung befassen.
Industrie: Die Verbindung kann bei der Herstellung von Materialien mit einzigartigen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-((3-(tert-Butyl)-1-(3-(Trifluormethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen, was zu Veränderungen in ihrer Aktivität oder Funktion führt. Die beteiligten Pfade können je nach spezifischer Anwendung und dem untersuchten biologischen System variieren.
Wirkmechanismus
The mechanism of action of Methyl 2-((3-(tert-butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrazolderivate mit unterschiedlichen Substituenten, wie zum Beispiel:
- Methyl-2-((3-(tert-Butyl)-1-(Phenyl)-1H-pyrazol-5-yl)amino)benzoat
- Methyl-2-((3-(tert-Butyl)-1-(4-Chlorphenyl)-1H-pyrazol-5-yl)amino)benzoat
Einzigartigkeit
Die Einzigartigkeit von Methyl-2-((3-(tert-Butyl)-1-(3-(Trifluormethyl)phenyl)-1H-pyrazol-5-yl)amino)benzoat liegt im Vorhandensein der Trifluormethylgruppe, die ausgeprägte elektronische und sterische Eigenschaften verleiht. Dies macht die Verbindung besonders wertvoll in Anwendungen, bei denen diese Eigenschaften vorteilhaft sind, wie zum Beispiel bei der Entwicklung von Arzneimitteln mit verbesserter Wirksamkeit und Selektivität.
Eigenschaften
Molekularformel |
C22H22F3N3O2 |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
methyl 2-[[5-tert-butyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]amino]benzoate |
InChI |
InChI=1S/C22H22F3N3O2/c1-21(2,3)18-13-19(26-17-11-6-5-10-16(17)20(29)30-4)28(27-18)15-9-7-8-14(12-15)22(23,24)25/h5-13,26H,1-4H3 |
InChI-Schlüssel |
IVBBXSCVXHVELI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1)NC2=CC=CC=C2C(=O)OC)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanamine](/img/structure/B11779887.png)

![2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779898.png)


![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)
![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid](/img/structure/B11779928.png)


